Tetraammineplatinum hydroxide hydrate

Description

Significance of Platinum Group Metals in Advanced Materials Research

The platinum group metals (PGMs), a collection of six chemically and structurally similar elements—platinum, palladium, rhodium, ruthenium, iridium, and osmium—are indispensable in modern advanced materials research. thermofisher.comwikipedia.org Their significance stems from a unique combination of physical and chemical properties, including exceptional catalytic activity, high thermal stability, mechanical strength, and strong resistance to corrosion and chemical attack. thermofisher.comwikipedia.org These characteristics make them crucial components in a vast array of applications that underpin numerous technological sectors. thermofisher.com

In the industrial sphere, PGMs are vital catalysts in chemical manufacturing, used in the production of high-volume chemicals such as nitric acid, and in petroleum refining. energy.govmatthey.com Their most widely recognized application is in automotive catalytic converters, where platinum, palladium, and rhodium efficiently convert harmful pollutants from engine exhaust into less noxious substances. wikipedia.orgmatthey.com The utility of PGMs extends to the electronics industry, where they are used for electrical contacts and in components like hard drives for high-density data storage. matthey.comsamaterials.com Furthermore, PGMs are at the forefront of emerging decarbonization and clean energy technologies, serving as essential materials in water electrolyzers for green hydrogen production and in fuel cells for both vehicles and stationary power. energy.gov

Overview of Platinum(II) Coordination Compounds in Chemical Synthesis and Catalysis

Within the broader family of PGMs, platinum in its +2 oxidation state, or Platinum(II), forms coordination compounds that are of fundamental importance in chemical synthesis and catalysis. fiveable.me Platinum(II) complexes most commonly adopt a square planar geometry, a structural feature that dictates their reactivity and suitability for various applications. fiveable.meresearchgate.net This specific geometry influences the electronic properties and steric accessibility of the metal center, which is crucial for processes involving ligand substitution—a key reaction pathway for their catalytic and therapeutic functions. fiveable.me

These compounds are highly valued as catalysts and catalyst precursors in a multitude of organic reactions. Platinum(II)-based catalysts are effective in processes such as hydrogenation, carbonylation, and hydroformylation. They are particularly noted for their role in facilitating C-X coupling reactions, including the Heck, Suzuki, and Stille reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds in complex molecule synthesis. The stability and predictable reactivity of Pt(II) complexes, often enhanced by specific ligands like phosphines, make them reliable building blocks and intermediates in organometallic chemistry. acs.orgresearchgate.net

Positioning of Tetraammineplatinum Hydroxide (B78521) Hydrate (B1144303) within Platinum(II) Chemistry

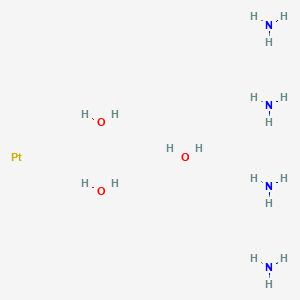

Tetraammineplatinum(II) hydroxide hydrate, with the chemical formula Pt(NH₃)₄₂·xH₂O, is a key compound that exemplifies the characteristics of Pt(II) coordination chemistry and serves as a vital starting material in several research fields. sigmaaldrich.comsigmaaldrich.comscbt.com

The core of the compound is the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. In this complex, the central platinum(II) ion is coordinated by four neutral ammonia (B1221849) (NH₃) ligands. These ligands are arranged around the platinum center in a characteristic square planar configuration, a geometry typical for d⁸ metal ions like Pt(II). fiveable.me This arrangement possesses a high degree of symmetry. The positive charge of the complex cation is balanced by two hydroxide (OH⁻) anions. The "hydrate" designation indicates the presence of water molecules within the crystal lattice, although the exact number (x) can vary. sigmaaldrich.comsigmaaldrich.com

Table 1: Chemical Identity of Tetraammineplatinum(II) hydroxide hydrate

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 15651-37-3 | colonialmetals.comcolonialmetals.com |

| Molecular Formula | Pt(NH₃)₄(OH)₂·xH₂O | sigmaaldrich.comscbt.com |

| Anhydrous Molecular Weight | 297.21 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White crystals or powder | colonialmetals.com |

| Solubility | Soluble in water | colonialmetals.com |

| Melting Point | 211-250 °C (decomposes) | sigmaaldrich.comsigmaaldrich.comcolonialmetals.com |

Tetraammineplatinum(II) hydroxide hydrate is highly valued not as an end-product itself, but as a versatile precursor for synthesizing a range of platinum-based materials. Its high stability and solubility make it an excellent starting material for creating heterogeneous catalysts. umicore.com

Key research applications include:

Catalyst Manufacturing: It is a preferred precursor for producing platinum catalysts used in various industrial chemical conversions and in automotive catalytic converters. umicore.comgoogle.com The compound can be deposited onto various support materials, and subsequent thermal treatment decomposes the complex to yield highly dispersed platinum metal particles. nih.govresearchgate.net

Nanomaterials Production: The compound is used to synthesize platinum nanoparticles. These nanoparticles have a high surface-area-to-volume ratio, making them particularly effective in catalysis and for use in sensors. Chemical reduction of the [Pt(NH₃)₄]²⁺ cation is a common method to produce these nanoparticles.

Thin Film Deposition: In materials science, it is employed in techniques to create thin platinum films for electronic devices and other surface technologies. google.com

The thermal decomposition of related tetraammineplatinum(II) salts has been studied to create advanced bimetallic catalysts, such as Pt-Cr₂O₃ composites, which show high activity in oxidation reactions. nih.govresearcher.life This highlights the compound's role as a foundational building block for complex, functional materials.

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Tetraammineplatinum(II) hydroxide hydrate | Pt(NH₃)₄₂·xH₂O |

| Platinum | Pt |

| Palladium | Pd |

| Rhodium | Rh |

| Ruthenium | Ru |

| Iridium | Ir |

| Osmium | Os |

| Nitric acid | HNO₃ |

| Ammonia | NH₃ |

| Water | H₂O |

| Platinum(II) chromate (B82759) | [Pt(NH₃)₄]CrO₄ |

Properties

Molecular Formula |

H18N4O3Pt |

|---|---|

Molecular Weight |

317.25 g/mol |

IUPAC Name |

azane;platinum;trihydrate |

InChI |

InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2; |

InChI Key |

QAPRUIOSNHZFHV-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.N.O.O.O.[Pt] |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Chemistry of Tetraammineplatinum Hydroxide Hydrate

Established Synthetic Pathways

The creation of tetraammineplatinum hydroxide (B78521) hydrate (B1144303), a key precursor in platinum chemistry, is typically achieved through well-documented synthetic strategies. These pathways are designed to generate the [Pt(NH₃)₄]²⁺ cation and associate it with hydroxide anions in an aqueous solution, often with varying degrees of hydration.

Approaches via Anion Exchange

Anion exchange is a prevalent and effective method for synthesizing high-purity tetraammineplatinum hydroxide solutions. This technique involves passing a solution containing the tetraammineplatinum(II) cation paired with an unwanted anion through a resin that captures the unwanted anion and releases hydroxide ions in its place.

The most common precursors for the anion exchange method are tetraammineplatinum(II) halides, particularly tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂). The synthesis is a two-step process where the halide salt is first synthesized and then introduced to an anion exchange resin that has been pre-loaded with hydroxide ions (OH⁻). researchgate.netsigmaaldrich.com

The fundamental reaction on the resin can be represented as: Resin-OH⁻ + [Pt(NH₃)₄]Cl₂ (aq) → Resin-Cl⁻ + Pt(NH₃)₄₂ (aq)

In some procedures, a preliminary step is performed where the bulk of the chloride is removed by precipitation. This is often achieved by reacting the tetraammineplatinum(II) chloride solution with silver oxide (Ag₂O). researchgate.netgoogle.com The silver oxide reacts with the chloride ions to form insoluble silver chloride (AgCl), which is then filtered out. researchgate.net The resulting solution, while depleted of most chloride, is then passed through an anion exchange column for final purification to remove residual chloride and any dissolved silver species. researchgate.netgoogle.com

The efficiency of the anion exchange process is critical for obtaining a high-purity product with minimal halide contamination. Several operational parameters must be carefully controlled to maximize the exchange and minimize impurities.

Key factors include the capacity of the resin, the concentration of the precursor solution, and the flow rate. Research has shown that a significant excess of ion exchange capacity is required for effective removal of chloride ions. researchgate.net For instance, to reduce chloride ion concentration to below 100 mg/L in a 50 g/L platinum solution, the total number of ion exchange groups on the resin may need to be four times the molar amount of platinum being processed. researchgate.net The flow rate, often expressed as the space velocity (SV), must also be kept low; a typical value cited is an SV of approximately 0.2, indicating a slow passage of the solution through the resin column to ensure sufficient residence time for the exchange to occur. researchgate.net

Interactive Table 1: Parameters for Anion Exchange Synthesis

| Parameter | Recommended Value/Condition | Rationale | Source |

|---|---|---|---|

| Precursor | [Pt(NH₃)₄]Cl₂ (Tetraammineplatinum(II) chloride) | Readily available and soluble precursor for the [Pt(NH₃)₄]²⁺ cation. | researchgate.netsigmaaldrich.com |

| Resin Type | Strong base anion exchange resin (OH⁻ form) | Provides the hydroxide counter-ion and has a high affinity for halide ions. | researchgate.net |

| Resin Capacity | 4x molar excess of exchange groups relative to Pt | Ensures near-complete removal of chloride ions from the solution. | researchgate.net |

| Flow Rate | Space Velocity (SV) ≈ 0.2 | A low flow rate increases contact time between the solution and resin, maximizing exchange efficiency. | researchgate.net |

| Pt Concentration | ~20 g/L during exchange | Lower concentrations can improve exchange efficiency but may require subsequent concentration. | researchgate.net |

Preparations from Platinum(II) Salts through Hydroxide Complexation

An alternative synthetic route involves the direct complexation of a platinum(II) salt with ammonia (B1221849) in a basic aqueous medium. This method bypasses the need for halide precursors and anion exchange resins, instead relying on controlling the solution chemistry to favor the formation of the tetraammine complex.

A typical starting material for this pathway is a platinum(II) hydroxo complex, such as Pt(OH)₂. webqc.org The reaction involves the coordination of four ammonia molecules to the platinum(II) center, which is facilitated in an aqueous solution where hydroxide ions are readily available.

The formation of square-planar Pt(II) complexes, including the tetraammineplatinum(II) ion, generally proceeds via an associative nucleophilic substitution (SN2) mechanism. nih.gov The reaction pathway involves the formation of a five-coordinate trigonal-bipyramidal intermediate. nih.gov In the context of hydroxide complexation, the ammonia molecules act as nucleophiles, sequentially displacing the hydroxide or aqua ligands coordinated to the Pt(II) center.

Precise pH control is paramount in this synthetic approach. The pH of the reaction medium dictates the speciation of both the platinum and the ammonia. In acidic or neutral solutions, ammonia exists predominantly as the ammonium (B1175870) ion (NH₄⁺), which is a much weaker nucleophile than ammonia (NH₃). Therefore, the pH must be maintained in the alkaline range (typically pH > 9) to ensure a sufficient concentration of free ammonia to drive the complexation reaction forward.

Furthermore, the pH influences the nature of the platinum species in solution. In a study on the photodeposition of platinum on titania, it was found that varying the pH could selectively produce different platinum valence states (Pt⁰, PtᴵᴵO, or PtᴵⱽO₂). nih.gov In the synthesis of tetraammineplatinum hydroxide, if the pH is not appropriately controlled, there is a risk of precipitating insoluble platinum hydroxides or forming undesired side products. mdpi.com Therefore, a carefully controlled, consistently alkaline environment is essential to ensure both a high yield and the high purity of the final tetraammineplatinum hydroxide product.

Interactive Table 2: Key Factors in Hydroxide Complexation Synthesis

| Factor | Importance | Desired Condition | Rationale | Source |

|---|---|---|---|---|

| Platinum Precursor | Starting material | Platinum(II) hydroxide or other soluble Pt(II) salts. | Provides the central Pt(II) ion for complexation. | webqc.org |

| Ligand | Complexing agent | Aqueous ammonia (NH₃). | Acts as the nucleophile to form the stable tetraammine complex. | webqc.org |

| pH Level | Critical for speciation | Alkaline (e.g., pH > 9) | Ensures ammonia is present as NH₃ (strong nucleophile) rather than NH₄⁺ and prevents precipitation of undesired platinum species. | nih.govmdpi.com |

| Equilibrium | Product formation | Drive reaction to completion. | High concentration of NH₃ shifts equilibrium towards the [Pt(NH₃)₄]²⁺ product. | chegg.comchegg.com |

Alternative and Emerging Synthetic Strategies

While traditional synthesis routes for tetraammineplatinum hydroxide hydrate are well-established, research into alternative and emerging strategies aims to enhance purity, yield, and process efficiency. These strategies often focus on novel precipitation techniques and electrochemical routes.

Controlled Precipitation Techniques

Controlled precipitation is a crucial technique in the synthesis and purification of platinum compounds. In the context of this compound, it is often employed to selectively remove impurities or to isolate the target compound from a reaction mixture.

A classic example of controlled precipitation in platinum chemistry is the use of ammonium chloride to precipitate platinum from a solution containing various platinum group metals. This method leverages the low solubility of ammonium chloroplatinate ((NH₄)₂PtCl₆) compared to the salts of other metals like palladium and rhodium. By carefully controlling factors such as pH and temperature, a selective precipitation of platinum can be achieved. For instance, maintaining a pH of 1 and heating the solution to 80°C before adding solid ammonium chloride facilitates the formation of the desired precipitate. alfa-chemistry.com The efficiency of this precipitation is dependent on the initial concentration of platinum, with higher concentrations leading to a greater direct yield. alfa-chemistry.com

In the synthesis of this compound from its chloride precursor, a key precipitation step involves the removal of chloride ions. This is typically achieved by reacting the aqueous solution of tetraammineplatinum(II) chloride with silver(I) oxide. google.com The reaction produces a precipitate of silver chloride, which is then removed by filtration. google.com Research has shown that the stoichiometry of this reaction is critical for achieving high purity. Using a molar ratio of silver to platinum between 2.3 and 4 results in a significant reduction of chloride ion concentration in the final product. google.com This controlled precipitation is a foundational step before subsequent purification stages.

Electrochemical Synthesis Routes

The application of tetraammineplatinum hydroxide in electrochemical processes, such as in electrocatalysis for fuel cells and in electroplating, is well-documented. However, the use of electrochemical methods for the direct synthesis of this compound is not widely reported in publicly available scientific literature. This suggests that electrochemical synthesis is an emerging area of research with potential for future development rather than a currently established alternative strategy. The complex coordination chemistry of platinum and the potential for multiple redox reactions at the electrode surface present challenges that require further investigation to develop a viable and controlled electrochemical synthesis route.

Purity Assessment and Isolation Techniques in Research Synthesis

The purity of this compound is paramount for its use in research and industrial applications, as impurities can adversely affect catalytic performance and material properties. Consequently, robust assessment and isolation techniques are integral to its synthesis.

Precipitation and Recrystallization Methods

Precipitation is a fundamental technique for both the synthesis and purification of this compound. As previously discussed, the precipitation of silver chloride is a critical step in removing halide impurities from the precursor, tetraammineplatinum(II) chloride. google.com Following the removal of the silver chloride precipitate, the resulting aqueous solution of tetraammineplatinum hydroxide is often subjected to further purification.

Recrystallization is a common method for purifying solid compounds. While specific detailed research findings on the recrystallization of this compound are not extensively documented in the provided search results, the general principle involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. This process allows for the formation of a more ordered and purer crystal lattice, while impurities remain in the mother liquor. The choice of solvent and the control of the cooling rate are critical parameters in achieving high purity through recrystallization.

Chromatographic Purification Approaches

Chromatographic techniques, particularly ion-exchange chromatography, are powerful tools for the purification of ionic compounds like this compound. This method separates molecules based on their net charge through reversible adsorption to a charged solid support. harvardapparatus.comthermofisher.com

In the purification of tetraammineplatinum hydroxide, anion-exchange chromatography is particularly effective for removing anionic impurities, such as chloride ions, that may remain after the initial precipitation step. google.com The process involves passing the aqueous solution of the platinum complex through a column packed with an anion-exchange resin. This resin is a solid matrix with covalently attached positively charged groups, which are associated with exchangeable counter-ions. harvardapparatus.com For the purification of tetraammineplatinum hydroxide, the resin is typically pre-treated with a hydroxide solution to ensure the exchangeable ions are hydroxide ions. google.com As the solution passes through the column, anionic impurities like chloride and any residual silver complex anions are adsorbed onto the resin, while the cationic tetraammineplatinum(II) complex passes through, resulting in a highly purified solution of tetraammineplatinum hydroxide. google.com

The effectiveness of ion-exchange chromatography is influenced by factors such as the pH and ionic strength of the solution. harvardapparatus.comthermofisher.com By carefully controlling these parameters, a high degree of separation and purification can be achieved.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations

Crystallography is indispensable for determining the precise atomic arrangement of the compound in its solid state. Both single-crystal and powder X-ray diffraction techniques are employed to elucidate its structural framework.

While a definitive single-crystal X-ray diffraction study for tetraammineplatinum(II) hydroxide (B78521) hydrate (B1144303) is not prominently available in the surveyed literature, extensive analysis of closely related platinum-ammine and platinum-hydroxide complexes provides a robust model for its expected structure. For instance, crystallographic studies on cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) complexes containing ammine ligands have been successfully performed. nih.gov These studies are crucial for determining key structural parameters. The methodology involves oxidizing platinum(II) complexes with hydrogen peroxide to yield stable platinum(IV) crystals suitable for X-ray analysis. nih.gov

Such analyses reveal important structural details, including the coordination geometry around the platinum center and the precise bond lengths and angles. nih.gov For platinum(II) complexes, a distorted square-planar coordination environment is typically observed. nih.gov The data obtained from these related structures allows for a reliable prediction of the molecular geometry of the tetraammineplatinum(II) cation, [Pt(NH3)4]2+.

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials like tetraammineplatinum(II) hydroxide hydrate. youtube.com Its primary application is the identification of the crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns from established databases. youtube.com The technique provides a distinct fingerprint based on the constructive interference of X-rays scattered by the crystalline lattice planes.

PXRD is used to confirm the synthesis of the desired compound and to assess its purity, detecting the presence of any crystalline impurities or unreacted starting materials. youtube.comresearchgate.net Furthermore, analysis of the diffraction peak profiles can yield information about the size of the crystalline domains (crystallite size) and the presence of microstrain within the lattice. youtube.com In applications where the platinum complex is supported on another material, such as alumina (B75360) or zirconia, the absence of diffraction peaks corresponding to platinum can indicate a high dispersion of the metal complex across the support surface. mdpi.com The structure of complex platinum compounds, which may not readily form large single crystals, can be determined and refined from high-quality powder diffraction data using methods like the Rietveld refinement. nih.govnih.gov

The coordination geometry and interatomic distances in the solid state are definitively determined by X-ray diffraction. For the tetraammineplatinum(II) cation, a square-planar geometry around the central Pt(II) ion is expected. This is consistent with crystallographic analyses of numerous other Pt(II) complexes. nih.gov The platinum atom is coordinated to the nitrogen atoms of the four ammine ligands.

Table 1: Representative Interatomic Distances and Angles from a Related Platinum(IV) Ammine Hydroxo Complex

| Parameter | Value | Source Compound |

|---|---|---|

| Pt-O (phosphate) Bond Distance | 2.021-2.086 Å | cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) |

| O-Pt-O Bond Angle | >90° | cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) |

| N-Pt-N Bond Angle | >90° | cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) |

Data derived from analysis of a related Pt(IV) complex containing ammine and hydroxo ligands. nih.gov

Vibrational Spectroscopy for Ligand Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the bonding environment of the ammine (NH₃) and hydroxide (OH⁻) ligands coordinated to the platinum center.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups, making it ideal for studying the N-H bonds of the ammine ligands and the O-H bond of the hydroxide ligand. nih.gov

In studies of related platinum complexes like c,c,t-[Pt(NH3)2Cl2(OH)2], a sharp, intense O–H stretching band is observed around 3516 cm⁻¹. nih.govresearchgate.net The vibrations associated with the ammine ligands also produce characteristic bands. The N-H stretching vibrations typically appear in the region of 3100-3300 cm⁻¹, while the δ(NH) scissoring (bending) mode is found near 1600 cm⁻¹. nih.gov Furthermore, a Pt-O vibrational mode has been identified at approximately 559 cm⁻¹, providing direct information about the metal-hydroxide bond. researchgate.net

Table 2: Characteristic FTIR Vibrational Frequencies for Ligands in Platinum Hydroxide Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ligand | Source Compound |

|---|---|---|---|

| O-H Stretch | ~3516 | Hydroxide | c,c,t-[Pt(NH₃)₂Cl₂(OH)₂] |

| N-H Stretch | 3100 - 3300 | Ammine | General Pt-Ammine Complexes |

| δ(NH) Scissoring | ~1628 | Ammine | Aromatic Amines (for reference) nih.gov |

| Pt-O Stretch | ~559 | Hydroxide | c,c,t-[Pt(NH₃)₂Cl₂(OH)₂] |

Data compiled from studies on related platinum complexes. nih.govresearchgate.netnih.gov

Raman spectroscopy is complementary to FTIR and is particularly effective for observing symmetric vibrations and the vibrations of non-polar bonds, such as the metal-ligand skeletal modes. uq.edu.au The technique involves inelastic scattering of monochromatic light.

For platinum-ammine complexes, Raman spectroscopy is crucial for assigning the Pt-N stretching and bending vibrations. researchgate.net In various [Pt(NH3)xXy] type complexes, the Pt-N stretching vibrations have been assigned to bands in the Raman spectrum. For instance, in [Pt(NH3)6]4+, the Pt-N stretching vibration is observed around 584 cm⁻¹. researchgate.net Metal-nitrogen in-plane bending vibrations are typically found in the 200-300 cm⁻¹ region, while out-of-plane bending modes appear at slightly lower frequencies. researchgate.net These low-frequency modes provide direct insight into the strength and nature of the platinum-ammine coordination bond.

Table 3: Typical Raman Shifts for Metal-Ligand Modes in Platinum Ammine Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Compound Example |

|---|---|---|

| Pt-N Stretch | ~584 | [Pt(NH₃)₆]Cl₄ |

| Pt-N Stretch | ~390 | [Pt(CH₃)₃(NH₃)₃]Cl |

| Pt-N In-plane Bend | 200 - 300 | General Pt-Ammine Complexes |

| Pt-N Out-of-plane Bend | 180 - 250 | General Pt-Ammine Complexes |

Data compiled from spectroscopic studies of various platinum ammine complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying platinum compounds in solution. Both Platinum-195 and Proton NMR offer unique insights into the structure and bonding of the tetraammineplatinum(II) cation.

Platinum-195 (¹⁹⁵Pt) NMR is exceptionally sensitive to the electronic environment of the platinum nucleus. wikipedia.org The ¹⁹⁵Pt isotope has a natural abundance of 33.8% and a spin of I=1/2, making it well-suited for NMR studies. wikipedia.orghuji.ac.il The chemical shifts in ¹⁹⁵Pt NMR span a vast range of over 13,000 ppm, which allows for the clear differentiation of platinum species based on oxidation state, coordination number, and ligand identity. wikipedia.orgnih.gov

For Tetraammineplatinum(II) hydroxide hydrate, the key species observed in solution is the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. The ¹⁹⁵Pt chemical shift provides a direct probe of the Pt(II) electronic environment. The value of the chemical shift is primarily influenced by the paramagnetic contribution to the nuclear shielding, which is sensitive to the nature of the ligands bonded to the platinum atom. acs.org The four nitrogen atoms from the ammine ligands create a specific electronic environment that results in a characteristic chemical shift for the Pt(II) center. Studies on a wide range of platinum ammine complexes have shown that the substitution of ammine ligands with other groups leads to predictable changes in the ¹⁹⁵Pt chemical shift, demonstrating the technique's power in confirming the composition of the coordination sphere. uq.edu.aunih.gov The chemical shift for Pt(II) ammine complexes is distinct from that of Pt(IV) ammine complexes, which resonate significantly further downfield. nih.gov

Interactive Table: Representative ¹⁹⁵Pt NMR Chemical Shift Ranges for Platinum Ammine Complexes

| Oxidation State | Complex Type | Typical Chemical Shift Range (ppm) |

| Pt(II) | Ammine / Aqua Ligands | ~ -2500 to -1500 |

| Pt(IV) | Ammine / Hydroxo | ~ +800 to +1300 |

| Note: Chemical shifts are relative to Na₂PtCl₆. The specific shift for [Pt(NH₃)₄]²⁺ falls within the typical range for Pt(II) complexes. |

Proton (¹H) NMR spectroscopy is used to characterize the protons of the ammine (NH₃) ligands. Upon coordination to the platinum(II) center, the chemical shift of the ammine protons is altered compared to free ammonia (B1221849). rsc.org This coordination-induced shift provides evidence of the ligand-metal bond formation.

A key feature in the ¹H NMR spectrum of the [Pt(NH₃)₄]²⁺ cation is the presence of satellite peaks flanking the main resonance of the ammine protons. These satellites arise from the coupling between the protons and the NMR-active ¹⁹⁵Pt nucleus (J-coupling). nih.gov The appearance of these satellites, with an intensity pattern reflecting the natural abundance of ¹⁹⁵Pt (approximately 17:66:17 for a singlet), is definitive proof that the ammine ligands are directly bonded to a platinum atom in the solution. wikipedia.org The magnitude of the two-bond coupling constant (²J(¹⁹⁵Pt-¹H)) typically falls between 25 and 90 Hz and provides further structural information. huji.ac.il

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. For Tetraammineplatinum(II) hydroxide hydrate, XAS at the platinum L₃-edge (11.564 keV) is used to determine the oxidation state and coordination environment. iastate.edu The XAS spectrum is divided into two regions: XANES and EXAFS. mdpi.com

The EXAFS region of the spectrum provides detailed information about the local atomic environment around the central platinum atom. mdpi.com It allows for the precise determination of the number and type of neighboring atoms and their respective interatomic distances (bond lengths). For the [Pt(NH₃)₄]²⁺ cation, EXAFS analysis confirms the coordination of four nitrogen atoms to the platinum center in a square-planar geometry. Analysis of related hydrated platinum(II) ammine complexes shows a characteristic Pt-N bond distance of approximately 2.01 Å. researchgate.net This technique is crucial for confirming the integrity of the primary coordination sphere of the complex.

Interactive Table: EXAFS-Derived Structural Parameters for a Related Pt(II) Ammine Complex

| Parameter | Description | Value (Å) |

| Pt-N Bond Distance | The distance between the Pt center and N atoms | 2.01 (2) |

| Pt-O Bond Distance | The distance between the Pt center and O atoms | 2.01 (2) |

| Data from a study on the hydrated cis-diammineplatinum(II) complex, a close structural analog. researchgate.net |

The XANES region is highly sensitive to the oxidation state and coordination geometry of the platinum atom. nih.gov The position of the absorption edge, often referred to as the "white line," shifts to higher energy as the oxidation state of the absorbing atom increases. xrayabsorption.org This is because more energy is required to excite a core electron to an unoccupied orbital in a more positively charged ion.

For Tetraammineplatinum(II) hydroxide hydrate, the Pt L₃-edge XANES spectrum is used to confirm the +2 oxidation state of the platinum. nih.gov The energy of the white line for a Pt(II) complex is distinctly lower than that for a Pt(IV) complex. For instance, studies have shown that the Pt L₃-edge for a Pt(II) porphyrin complex is at 11566.0 eV, while the corresponding Pt(IV) complex has an edge energy of 11567.2 eV, a shift of 1.2 eV. rsc.org This clear energy separation allows for the unambiguous determination of the platinum oxidation state in the compound. researchgate.net

Interactive Table: Representative Pt L₃-edge XANES Energies for Different Oxidation States

| Platinum Species | Oxidation State | Pt L₃-edge Energy (eV) |

| Pt(II) in Ptᴵᴵ[TpCF₃PP] | Pt(II) | 11566.0 |

| Pt(IV) in Ptᴵⱽ[TpCF₃PP]Cl₂ | Pt(IV) | 11567.2 |

| Data from reference platinum porphyrin complexes illustrating the energy shift with oxidation state. rsc.org |

Photoelectron Spectroscopy for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the first few nanometers of a material's surface. rsc.org

For solid Tetraammineplatinum(II) hydroxide hydrate, XPS analysis of the Pt 4f core level provides direct confirmation of the Pt(II) oxidation state. The binding energy of the Pt 4f electrons is characteristic of the chemical environment of the platinum atom. Research on tetraammineplatinum(II) species adsorbed on a surface shows a Pt 4f₇/₂ binding energy of approximately 71.7 eV, which is indicative of a Pt(II) species. researchgate.net This value is distinct from that of metallic platinum (Pt(0)) and higher oxidation states like Pt(IV). This technique is particularly valuable for analyzing the compound in its solid form or when supported on a substrate. acs.orgacs.org

Interactive Table: Characteristic XPS Binding Energy for Tetraammineplatinum(II)

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of tetraammineplatinum(II) hydroxide hydrate by XPS provides critical insights into the platinum oxidation state and the chemical environment of the nitrogen and oxygen atoms.

High-resolution XPS scans of the Pt 4f region for tetraammineplatinum(II) hydroxide adsorbed on carbon surfaces reveal a doublet corresponding to the Pt 4f₇/₂ and Pt 4f₅/₂ core levels. The Pt 4f₇/₂ peak has been observed at a binding energy of approximately 71.7 eV, and the Pt 4f₅/₂ peak at around 75.0 eV. nih.gov These binding energies are characteristic of platinum in the +2 oxidation state (Pt(II)), confirming the formal oxidation state of the central metal ion in the complex. nih.gov The observed values are slightly shifted compared to bulk platinum metal (around 71.0 eV for Pt 4f₇/₂) but are consistent with platinum(II) species. thermofisher.com

The O 1s spectrum is anticipated to exhibit contributions from the hydroxide (OH⁻) anions and the water of hydration (H₂O). The hydroxide O 1s peak is generally observed in the range of 531-532 eV. researchgate.net The O 1s peak for water of hydration typically appears at a slightly higher binding energy, often around 532-534 eV, due to the different chemical environment. researchgate.net Deconvolution of the O 1s spectrum would be necessary to distinguish between these two oxygen species.

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structure

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the valence band electronic structure of materials. researchgate.net By using a low-energy ultraviolet photon source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), UPS probes the molecular orbitals involved in chemical bonding. youtube.com

Thermogravimetric Analysis (TGA) and Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability, water content, and decomposition pathways of hydrated compounds like tetraammineplatinum(II) hydroxide hydrate.

Hydrate Water Content and Dehydration Pathways

The initial mass loss observed in the TGA of tetraammineplatinum(II) hydroxide hydrate corresponds to the removal of water of hydration. The dehydration process typically occurs at relatively low temperatures, generally below 150 °C. The exact temperature and the number of steps in the dehydration process depend on the number of water molecules present and how they are bound within the crystal lattice.

A typical TGA curve would show a distinct weight loss step in this initial temperature range. The percentage of mass lost during this step can be used to calculate the number of moles of water per mole of the complex, thus determining the value of 'x' in the formula Pt(NH₃)₄₂·xH₂O. For instance, a single-step dehydration would suggest that all water molecules are equivalently bound, while a multi-step process would indicate the presence of water molecules with different binding energies.

Thermal Transformations to Platinum-Containing Materials

Following dehydration, further heating of the anhydrous tetraammineplatinum(II) hydroxide leads to the decomposition of the complex. This process is more complex and often occurs in multiple, sometimes overlapping, stages. The decomposition pathway is highly dependent on the atmosphere (e.g., inert or oxidizing).

Pt(NH₃)₄₂ → Pt(OH)₂ + 4NH₃ Pt(OH)₂ → PtO + H₂O PtO → Pt + ½O₂

In an oxidizing atmosphere (e.g., air or oxygen), the decomposition of the ammine ligands can be accompanied by oxidation reactions. The final product in this case is often a platinum oxide, such as PtO or PtO₂, or metallic platinum at very high temperatures. hku.hk The decomposition of the complex is reported to begin around 211 °C. sigmaaldrich.com

Evolved gas analysis (EGA) coupled with TGA, such as TGA-Mass Spectrometry (TGA-MS), can be used to identify the gaseous products released at each stage of the decomposition, such as water, ammonia, and nitrogen oxides (in an oxidizing atmosphere), providing a more detailed understanding of the reaction mechanism. researchgate.net

Coordination Chemistry, Reactivity, and Solution Behavior

Aqueous Solution Chemistry and Speciation

In aqueous solution, Tetraammineplatinum(II) hydroxide (B78521), with the formula Pt(NH₃)₄₂, dissociates to form the complex cation [Pt(NH₃)₄]²⁺ and hydroxide ions. pitt.edulibretexts.org The behavior of this complex is significantly influenced by the composition of the solution, particularly its pH.

The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, is relatively stable in aqueous solution. However, like other metal aqua ions, coordinated water molecules in related aqua-ammine platinum(II) complexes can undergo hydrolysis, where they act as Brønsted acids and donate a proton to the surrounding water. While tetraammineplatinum(II) itself does not have aqua ligands, understanding the hydrolysis of its aqua analogues provides insight into its stability and potential reaction pathways in acidic or basic conditions.

For instance, the diaqua species that could be formed from the displacement of two ammonia (B1221849) ligands, [Pt(NH₃)₂(H₂O)₂]²⁺, would exhibit acidic properties. The pKa values for the deprotonation of these coordinated water molecules are crucial for understanding the speciation of the complex at different pH values. Studies on related dinuclear platinum complexes have determined pKa values for diaqua species to be around 5.62. researchgate.net This indicates that in neutral to alkaline solutions, the hydroxo species would be significant.

The hydrolysis equilibria can be represented by the following general equations for a generic diaqua-ammine platinum(II) complex:

[Pt(NH₃)₂(H₂O)₂]²⁺ + H₂O ⇌ [Pt(NH₃)₂(H₂O)(OH)]⁺ + H₃O⁺ (pKa₁) [Pt(NH₃)₂(H₂O)(OH)]⁺ + H₂O ⇌ [Pt(NH₃)₂(OH)₂] + H₃O⁺ (pKa₂)

The pH of the solution plays a critical role in the stability and transformation of platinum(II) ammine complexes. In acidic media, the hydroxide ions from Tetraammineplatinum(II) hydroxide are neutralized. In strongly acidic conditions, the ammine ligands themselves can be protonated and subsequently dissociate from the platinum center, leading to the formation of aqua-ammine complexes.

Conversely, in alkaline solutions, the high concentration of hydroxide ions suppresses the hydrolysis of any formed aqua species and stabilizes the hydroxo complexes. The stability of the [Pt(NH₃)₄]²⁺ cation is generally high across a range of pH values, but extreme pH conditions can lead to decomposition or transformation of the complex. The study of the pH-dependent speciation of metal complexes is essential for understanding their behavior in various chemical and biological environments. researchgate.net

Ligand Substitution Reactions

The square planar geometry of the [Pt(NH₃)₄]²⁺ complex makes it susceptible to associative ligand substitution reactions. These reactions are fundamental to the synthesis of other platinum compounds and are governed by kinetic and mechanistic principles.

The exchange of ammonia and hydroxide ligands in Tetraammineplatinum(II) hydroxide is a dynamic process. While specific kinetic data for the exchange of ammonia in [Pt(NH₃)₄]²⁺ in solution is not extensively detailed in the provided search results, the general mechanism for ligand exchange in square planar Pt(II) complexes is well-established and proceeds through an associative pathway. libretexts.orgsemanticscholar.org This involves the formation of a five-coordinate trigonal bipyramidal intermediate.

The rate of ligand exchange is influenced by several factors, including the nature of the entering and leaving groups, and the ligands trans to the leaving group (the trans effect). The general rate law for the substitution of a ligand X by Y in a square planar complex is:

Rate = k₁[Complex] + k₂[Complex][Y]

The k₁ pathway corresponds to a solvent-assisted route, while the k₂ pathway represents direct nucleophilic attack by the entering ligand Y. libretexts.org Studies on the desorption and diffusion of ammonia on platinum surfaces provide insights into the fundamental interactions, with activation energies for desorption from terrace sites being around 1.13 ± 0.02 eV. semanticscholar.orgfishersci.com

The exchange of hydroxide ions is generally rapid due to their high lability. The mechanism is also expected to be associative.

The tetraammineplatinum(II) cation readily reacts with various anionic ligands in solution, leading to the substitution of one or more ammonia ligands. The trans effect plays a crucial role in determining the stereochemistry of the products. The trans effect series indicates the ability of a ligand to direct the substitution to the position trans to itself. A general series is:

CN⁻ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

For the reaction of [Pt(NH₃)₄]²⁺ with chloride ions, the first substitution is random. However, the second substitution is directed by the trans effect of the first chloride ligand, which is greater than that of ammonia. This leads to the preferential formation of the trans-isomer, trans-[Pt(NH₃)₂Cl₂]. uci.edu

The reaction with cyanide ions, which have a very strong trans effect, leads to the rapid substitution of all four ammonia ligands to form the highly stable tetracyanoplatinate(II) ion, [Pt(CN)₄]²⁻. Kinetic studies of such reactions often reveal a two-term rate law, consistent with an associative mechanism.

Table 1: Reactivity of [Pt(NH₃)₄]²⁺ with Anionic Ligands

| Entering Ligand | Product(s) | Key Mechanistic Feature |

|---|---|---|

| Chloride (Cl⁻) | trans-[Pt(NH₃)₂Cl₂] | Governed by the trans effect of the first substituted chloride. uci.edu |

Redox Chemistry of the Platinum Center

The platinum center in Tetraammineplatinum(II) hydroxide can undergo both oxidation (from Pt(II) to Pt(IV)) and reduction.

The oxidation of [Pt(NH₃)₄]²⁺ can be achieved using strong oxidizing agents. For example, reaction with hydrogen peroxide (H₂O₂) leads to the formation of the corresponding platinum(IV) complex, trans-[Pt(NH₃)₄(OH)₂]²⁺. The kinetics of this reaction have been studied and are first order in both the platinum(II) complex and hydrogen peroxide. This oxidation is proposed to occur via a one-step, two-electron transfer mechanism.

The reduction of related platinum(IV) ammine complexes back to platinum(II) can be initiated by various reducing agents. The standard reduction potential (E°) for the Pt(II)/Pt(0) couple in the presence of ammonia is given for [Pt(NH₃)₄]²⁺ + 2e⁻ ⇌ Pt + 4NH₃ as -0.05 V. issr.edu.kh The redox potential for the Pt(IV)/Pt(II) couple is influenced by the nature of the ligands. For many platinum(IV) complexes, reduction is a key step in their biological activity.

Table 2: Redox Reactions of the Tetraammineplatinum Core

| Reaction Type | Reactant(s) | Product(s) | E° (V) (if applicable) |

|---|---|---|---|

| Oxidation | [Pt(NH₃)₄]²⁺ + H₂O₂ | trans-[Pt(NH₃)₄(OH)₂]²⁺ | N/A |

Reduction Pathways of Platinum(II) to Platinum(I) or Platinum(0) Species

The reduction of the tetraammineplatinum(II) complex can lead to the formation of platinum(I) or platinum(0) species. While the direct reduction to Pt(I) is less common, the reduction to elemental platinum(0) is a well-documented process. For instance, anaerobic granular sludge has been shown to effectively reduce Pt(II) to Pt(0) nanoparticles. nih.gov This reduction can proceed through both chemical and biological pathways. nih.gov

In some cases, the reduction process is not straightforward. For example, in certain environments, Pt(II) might undergo oxidation to Pt(IV) before being reduced. nih.gov The reduction of Pt(IV) to Pt(0) is a multi-step process where Pt(II) can be an intermediate. nih.gov However, studies have shown that the reduction of Pt(II) to Pt(0) is significantly faster than the reduction of Pt(IV), suggesting that Pt(II) is unlikely to accumulate as an intermediate during the reduction of Pt(IV). nih.gov

Chemical reductants like hydrogen and formate (B1220265) can also facilitate the reduction of Pt(II) to Pt(0). nih.gov The resulting platinum nanoparticles can be deposited both intracellularly and extracellularly in microbial systems. nih.gov

Table 1: Reduction of Pt(II) to Pt(0) by Anaerobic Granular Sludge

| Condition | Primary Reductant | Observation |

| Biologically-catalyzed | Ethanol | Increased Pt(II) reduction rates with higher initial concentrations of Pt(II), ethanol, or biomass. nih.gov |

| Chemically-supported | Hydrogen, Formate | Promotes the chemical reduction of Pt(II) to Pt(0). nih.gov |

Oxidation Reactions and Formation of Platinum(IV) Species

The square-planar tetraammineplatinum(II) cation can be oxidized to form octahedral platinum(IV) complexes. acs.org This oxidation is a common reaction for d⁸ platinum(II) complexes. acs.org Oxidizing agents such as hydrogen peroxide and peroxodisulfate ions can be used to achieve this transformation. acs.org

When hydrogen peroxide is used as the oxidizing agent, it reacts with [Pt(NH₃)₄]²⁺ to form trans-Pt(NH₃)₄(OH)₂²⁺. acs.orgmdpi.com This reaction is proposed to proceed via a one-step, two-electron oxidation mechanism. acs.org The rate of this reaction is dependent on the concentrations of both the platinum(II) complex and hydrogen peroxide. acs.org

The oxidation by peroxodisulfate ion is more complex, yielding primarily Pt(NH₃)₄OHSO₄⁺ and Pt(NH₃)₄(SO₄)₂. acs.org This reaction is believed to follow a radical mechanism involving the sulfate (B86663) radical anion (SO₄⁻) and a platinum(III) intermediate, Pt(NH₃)₄SO₄⁺. acs.org

Table 2: Oxidation Products of [Pt(NH₃)₄]²⁺

| Oxidizing Agent | Primary Product(s) | Proposed Mechanism |

| Hydrogen Peroxide (H₂O₂) | trans-Pt(NH₃)₄(OH)₂²⁺ acs.org | One-step two-electron oxidation acs.org |

| Peroxodisulfate Ion (S₂O₈²⁻) | Pt(NH₃)₄OHSO₄⁺ and Pt(NH₃)₄(SO₄)₂ acs.org | Radical mechanism involving SO₄⁻ and a Pt(III) intermediate acs.org |

The formation of platinum(IV) complexes is significant as they are often more kinetically inert than their platinum(II) counterparts. researchgate.net This property is particularly relevant in the development of platinum-based prodrugs, where the platinum(IV) complex is reduced in vivo to the active platinum(II) species. researchgate.netnih.gov

Pulse Radiolysis Studies of Transient Species Formation

Pulse radiolysis is a powerful technique used to study the fast reactions of transient species in solution. nih.gov While specific pulse radiolysis studies focusing solely on tetraammineplatinum(II) hydroxide hydrate (B1144303) are not extensively detailed in the provided search results, the general principles of this technique can be applied to understand its potential reactions.

Pulse radiolysis of aqueous solutions generates highly reactive species such as the hydrated electron (e⁻aq), hydroxyl radical (•OH), and hydrogen atom (H•). nih.gov These species can react with the [Pt(NH₃)₄]²⁺ cation. The hydrated electron is a potent reducing agent and would be expected to reduce the platinum(II) center, potentially forming transient platinum(I) or even platinum(0) species. Conversely, the hydroxyl radical is a strong oxidizing agent and could oxidize the platinum(II) complex, likely forming a transient platinum(III) species as an intermediate in the pathway to a more stable platinum(IV) complex.

Interactions with Solvents and Other Chemical Species

Hydration Shell Structure and Dynamics

In aqueous solution, the [Pt(NH₃)₄]²⁺ cation is surrounded by a hydration shell of water molecules. Extended X-ray Absorption Fine Structure (EXAFS) studies on related hydrated platinum(II) ions reveal important structural details. For the hydrated platinum(II) ion, [Pt(H₂O)₄]²⁺, four water molecules are strongly bound in a square-planar geometry with a Pt-O bond distance of approximately 2.01 Å. researchgate.netnih.gov Additionally, one or two water molecules are more weakly coordinated in the axial positions at a longer distance of about 2.39 Å. researchgate.netnih.gov

A similar coordination environment is observed for the hydrated cis-diammineplatinum(II) complex, with two ammine and two aqua ligands strongly bound and one or two axial water molecules at a distance of 2.37 Å. researchgate.netnih.gov It is reasonable to infer a similar, though not identical, hydration structure for the tetraammineplatinum(II) cation, where the primary coordination sphere is occupied by the four ammonia ligands, and the interaction with the solvent occurs beyond this inner sphere.

Complexation with Ions and Molecules in Solution

The tetraammineplatinum(II) cation can interact with various ions and molecules in solution. These interactions can range from simple ion-pairing to the formation of new complex species. For instance, the complex can form salts with anions like chromate (B82759) and dichromate. nih.gov

The reactivity of the platinum(II) center also allows for ligand exchange reactions, although the ammine ligands in the tetraammine complex are generally quite stable. Studies on the complexation of Pt(II) with other ligands, such as 4-nitroisoxazoles, demonstrate that the formation of new complexes can be influenced by steric hindrance and the electronic properties of the incoming ligands. nih.gov For example, the reaction of potassium tetrachloroplatinate(II) with 3,5-dimethyl-4-nitroisoxazole (B73060) leads to the formation of cis and trans dichlorobis(3,5-dimethyl-4-nitroisoxazole)platinum(II) complexes. nih.gov Similarly, complexation with 1-methylnitropyrazoles has also been studied, highlighting the influence of substituent positions on the pyrazole (B372694) ring on the success of complex formation. nih.gov

The interaction of platinum complexes with biologically relevant molecules like glutathione (B108866) is also an area of interest, as it can lead to the deactivation of the platinum species. nih.gov

Theoretical and Computational Insights into Coordination and Reactivity

Theoretical and computational chemistry provide valuable tools for understanding the structure, bonding, and reactivity of coordination complexes like tetraammineplatinum(II). mit.edupitt.edu Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been employed to study the conformational landscapes of platinum(II)-tetraamine complexes. nih.gov These studies reveal that the stability of different conformers is influenced by electronic interactions between various parts of the molecule, including the platinum(II) ion and the amine groups. nih.gov

Computational methods are also used to predict the outcomes of chemical reactions. For example, thermodynamic studies can support the likelihood of certain reactions, such as the disproportionation of platinum(II) fluoride (B91410) into platinum(0) and platinum(IV) fluoride. scirp.org Molecular Orbital (MO) theory and population analysis help in understanding the nature of the bonding between the platinum center and its ligands. scirp.org These theoretical approaches can explain, for instance, why certain platinum(II) halides are stable while others are not, based on the quality of orbital overlap. scirp.org

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering profound insights into the geometric and electronic structures of transition metal complexes. cornell.edu It is particularly valuable for studying platinum-based compounds, where it can predict structures and energies with high accuracy, aiding in the interpretation of complex experimental data. cornell.edu

Systematic studies have been conducted to determine the most reliable DFT methods for platinum complexes. An evaluation of 80 different DFT functionals found that a specific combination of methods yields the best agreement with experimental geometries. cornell.edu This optimal approach involves using the PBE0 hybrid functional, the def2-TZVP basis set for ligand atoms, the Zeroth-Order Regular Approximation (ZORA) for relativistic effects, and including corrections for both solvation and dispersion forces. cornell.edu The accuracy of this methodology has been validated by comparing the DFT-optimized geometry of a novel complex with EXAFS (Extended X-ray Absorption Fine Structure) data, showing excellent agreement. cornell.edu

DFT calculations are instrumental in exploring the potential energy surfaces of tetraammine Pt(II) complexes. nih.gov By systematically varying key dihedral angles, researchers can map out the conformational landscape and identify the most stable isomers. nih.gov For instance, in studies of chiral tetraamine (B13775644) Pt(II) complexes, calculations at the B3LYP/LANL2DZ level of theory have successfully predicted the preferential stability of one diastereomer over others. nih.gov

To further dissect the nature of chemical bonds and intermolecular interactions, DFT is often paired with Natural Bond Orbital (NBO) analysis. NBO analysis on platinum tetraamine complexes has revealed that their stability is often derived from a combination of electronic interactions, including those between ligands, and between the ligands and the central platinum(II) ion. nih.gov DFT can also be used to calculate a variety of reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide a quantitative measure of the stability and reactive nature of the complexes. nih.gov

| Parameter | Description | Findings/Examples | Reference |

| Computational Method | A specific approach within DFT used for calculations. | The PBE0 functional, combined with the def2-TZVP basis set, ZORA, and solvation/dispersion corrections, provides highly accurate geometries for Pt complexes. | cornell.edu |

| Analysis Technique | A method used to interpret the raw output of DFT calculations. | Natural Bond Orbital (NBO) analysis is used to identify key stabilizing electronic interactions within the complex. | nih.gov |

| Calculated Properties | Physical or chemical characteristics predicted by the calculations. | Potential energy surfaces, stable conformations (diastereomers), and reactivity descriptors (e.g., chemical potential, hardness) are calculated to understand stability. | nih.govnih.gov |

| Level of Theory | The specific combination of functional and basis set used. | B3LYP/LANL2DZ has been employed to compute the potential energy surfaces of chiral tetraamine Pt(II) complexes. | nih.gov |

Molecular Dynamics Simulations for Solution Behavior and Hydration

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, making it an ideal technique for studying the [Pt(NH₃)₄]²⁺ cation in an aqueous environment. These simulations track the movements of the ion and surrounding water molecules, providing a detailed picture of hydration phenomena. iupac.org

A typical MD simulation involves a central platinum complex placed within a defined volume (a "box") of water molecules. iupac.orggfz-potsdam.de To simulate a bulk solution and avoid edge effects, periodic boundary conditions are applied, where a particle exiting one side of the box re-enters on the opposite side. iupac.orggfz-potsdam.de The accuracy of an MD simulation is critically dependent on the force field—a set of parameters and equations that defines the potential energy of the system. The interactions between water molecules are often described by established models like the flexible BJH model. iupac.org The crucial platinum-water and platinum-ion interaction potentials are often derived from more fundamental quantum mechanical calculations to ensure physical accuracy. iupac.org

MD simulations have shown that the structure and dynamics of water are significantly altered in the vicinity of platinum surfaces and ions. iupac.org The simulations reveal distinct layers of water molecules, known as hydration shells, forming around the cation. The water molecules in the innermost "adsorbate" layer, directly interacting with the complex, exhibit orientations and properties that are markedly different from those in the bulk liquid. iupac.org These simulations can quantify the number of water molecules in each hydration shell and their average residence time, providing a dynamic view of the ion's immediate environment.

The methodology of MD is also applied to study the dissociation of hydrates, which can be conceptually informative for understanding the stability of hydrated complexes. gfz-potsdam.de In such studies, thermal stimulation is applied to the system, and the simulation tracks the resulting morphological changes and the process of dissociation at a molecular level. gfz-potsdam.de This approach demonstrates how MD can be used to investigate the structural stability of a hydrated species in response to environmental changes. gfz-potsdam.de

| Parameter | Description | Model/Method | Reference |

| Simulation System | The components included in the MD simulation. | A lamella of water molecules between platinum crystals or an ion in a box of water. | iupac.org |

| Water Model | The force field used to describe water-water interactions. | The flexible BJH model has been successfully used in simulations of aqueous electrolyte solutions. | iupac.org |

| Interaction Potential | The mathematical function describing forces between different components. | Platinum-water potentials can be derived from molecular orbital calculations to accurately model their interaction. | iupac.org |

| Boundary Conditions | The rules applied at the edges of the simulation box. | Periodic boundary conditions are used in all directions to simulate an infinitely extended system. | iupac.orggfz-potsdam.de |

| Key Findings | The primary outcomes and observations from the simulation. | Water structure is significantly influenced by the platinum surface, with distinct properties in the adsorbate layer compared to bulk water. | iupac.org |

Advanced Materials Synthesis and Engineering Using Tetraammineplatinum Hydroxide Hydrate As a Precursor

Synthesis of Supported Platinum Catalysts

Tetraammineplatinum (II) hydroxide (B78521) hydrate (B1144303) serves as a versatile precursor for the manufacture of supported platinum catalysts. matthey.com These materials are critical in various industrial applications, including in the automotive and chemical sectors. matthey.com The precursor is available in both solid and solution forms, offering a range of platinum concentrations. matthey.com

Impregnation Techniques for Catalyst Preparation

Impregnation is a widely used method for depositing a platinum precursor onto a support material. The choice of impregnation technique significantly influences the final properties of the catalyst, such as metal dispersion and particle size.

Wet impregnation is a conventional method for preparing supported catalysts. This technique involves dissolving the tetraammineplatinum hydroxide hydrate in a solvent and then immersing the oxide support material in the solution. The support materials, such as ceria (CeO2), alumina (B75360) (Al2O3), silica-alumina (SiO2-Al2O3), and zirconia (ZrO2), provide a high surface area for the dispersion of the platinum. sigmaaldrich.commdpi.com

The interaction between the platinum precursor and the support is crucial for achieving high dispersion. For instance, in the preparation of Pt/CeO2 catalysts for the water-gas shift reaction, the tetraammineplatinum(II) hydroxide hydrate precursor is used to impregnate the ceria support. sigmaaldrich.com Similarly, alumina-supported palladium catalysts have been studied for steam reforming of methane (B114726), where the addition of ceria or lanthana can modify the surface properties and catalytic behavior. researchgate.net The pH of the impregnation solution plays a significant role; adjusting the pH to create an opposing surface charge on the support relative to the platinum precursor ions enhances adsorption and improves platinum dispersion. researchgate.net

The following table outlines various oxide supports and their role in catalyst preparation.

| Support Material | Application/Interaction with Platinum Precursor |

| Ceria (CeO2) | Used in the synthesis of Pt/CeO2 catalysts for the water-gas shift reaction. sigmaaldrich.com The addition of ceria to alumina-supported catalysts can lead to partial coverage of the metal by ceria species, influencing the catalytic activity. researchgate.net |

| Alumina (Al2O3) | A common support material where the pH adjustment of the precursor suspension is critical for enhancing platinum dispersion. researchgate.net |

| Silica-Alumina (SiO2-Al2O3) | Utilized as a support where the interaction with the platinum precursor affects the final catalyst properties. researchgate.net |

| Zirconia (ZrO2) | Incorporated into silica (B1680970) supports to improve the dispersion of platinum, leading to enhanced catalytic activity in reactions like carbon monoxide oxidation. |

This table summarizes the application of different oxide supports in the wet impregnation technique for catalyst preparation.

Charge-Enhanced Dry Impregnation (CEDI) and Strong Electrostatic Adsorption (SEA) are advanced techniques designed to achieve high metal dispersion and small particle sizes. researchgate.netsc.edu

Strong Electrostatic Adsorption (SEA) leverages the electrostatic attraction between the charged surface of the support and the ionic platinum complex. sc.eduaiche.org The pH of the solution is adjusted to be significantly different from the point of zero charge (PZC) of the support, inducing a surface charge that strongly adsorbs the precursor ions. aiche.org This strong interaction leads to highly dispersed metal nanoparticles. researchgate.net For instance, the adsorption of the cationic complex [(NH3)4Pt]2+ onto a negatively charged support surface is a classic example of SEA. nih.gov This method is effective for creating catalysts with ultrasmall nanoparticles, typically less than 2 nm. sc.edu

Charge-Enhanced Dry Impregnation (CEDI) combines the simplicity of dry impregnation with the benefits of SEA. researchgate.netresearchgate.net In CEDI, an acid or base is added to the impregnation solution to charge the system and promote the electrostatic adsorption of the metal precursor onto the support at incipient wetness conditions. mdpi.com This technique has been shown to significantly improve metal dispersion compared to conventional dry impregnation while reducing preparation time and metal loss compared to SEA. researchgate.net CEDI has been successfully used to synthesize highly dispersed Pt/carbon xerogel catalysts and bimetallic nanoparticles. researchgate.net

The table below compares key features of CEDI and SEA techniques.

| Feature | Charge-Enhanced Dry Impregnation (CEDI) | Strong Electrostatic Adsorption (SEA) |

| Principle | Combines dry impregnation with electrostatic adsorption. researchgate.net | Utilizes strong electrostatic attraction between precursor and support. aiche.org |

| Metal Dispersion | High | High |

| Particle Size | Small, narrow distribution researchgate.net | Ultrasmall (< 2 nm) sc.edu |

| Advantages | Simple, reduced metal loss and preparation time compared to SEA. researchgate.net | Produces highly dispersed catalysts with very small nanoparticles. researchgate.net |

| Example Application | Synthesis of highly dispersed Pt/carbon xerogel catalysts. researchgate.net | Deposition of [(NH3)4Pt]2+ on TiO2 for single-atom catalysts. nih.gov |

This table provides a comparative overview of the CEDI and SEA impregnation techniques.

In-situ Reduction Methods for Supported Platinum Nanoparticles

Following impregnation, the platinum precursor on the support must be reduced to its metallic state (Pt(0)) to form active catalytic nanoparticles. In-situ reduction methods involve the chemical conversion of the adsorbed tetraammineplatinum(II) complex directly on the support material.

Common reducing agents include hydrogen gas, formaldehyde, and L-ascorbic acid. semanticscholar.org The reduction process can be carried out under various conditions, such as flowing hydrogen at elevated temperatures. For example, substrates with deposited this compound can be reduced at 550 °C in a hydrogen gas environment to form metallic platinum particles. researchgate.net The reduction of Pt(IV) ions to Pt(0) can also be achieved through sonochemical methods or by using anaerobic sludge, which can facilitate the formation of platinum nanoparticles. researchgate.netnih.gov The choice of reducing agent and the reduction conditions significantly impact the final particle size and morphology. For instance, an in-situ chemical reductive growth method using ascorbic acid can produce spherical, agglomerated platinum nanostructures on indium tin oxide surfaces. nih.gov

Control over Platinum Particle Size and Dispersion on Supports

Achieving optimal catalytic performance often requires precise control over the size and dispersion of the platinum nanoparticles on the support. Several factors influence these properties when using this compound as a precursor.

The concentration of the precursor, the pH of the impregnation solution, and the choice of support material all play crucial roles. researchgate.netmdpi.com Adjusting the pH of the precursor suspension can significantly improve platinum dispersion by strengthening the adsorption of the platinum complex onto the support. researchgate.net For example, on silica supports, higher dispersions are obtained at lower platinum loadings and by drying in air followed by reduction at a specific temperature. researchgate.net

The heat treatment conditions during and after reduction also have a profound effect. matthey.com Increasing the calcination temperature can lead to a decrease in platinum dispersion. researchgate.net Conversely, specific heat treatments can be intentionally applied to control the final particle size. matthey.com The use of polymeric dispersants during the reduction process can also help control the average diameter of the resulting platinum spheres. semanticscholar.org For instance, by varying the amount of gum arabic, the average diameter of platinum spheres can be adjusted between 200 nm and 800 nm. semanticscholar.org

Formation of Platinum Nanoparticles and Nanocrystals

Tetraammineplatinum(II) hydroxide hydrate is also a valuable precursor for the direct synthesis of platinum nanoparticles and nanocrystals in solution. These nanomaterials have applications in catalysis and sensors due to their high surface-area-to-volume ratio.

The synthesis typically involves the reduction of the tetraammineplatinum(II) complex in a liquid medium. The size and shape of the resulting nanoparticles can be controlled by various reaction parameters. For example, the reduction of Pt(IV) hexaammine complex ions with L-ascorbic acid in the presence of polymeric dispersants can yield uniform spherical platinum particles. semanticscholar.org The average diameter of these spheres can be tuned by adjusting the nature and amount of the dispersing agent. semanticscholar.org

Another approach involves the use of an atmospheric pressure plasma jet to reduce Pt(IV) ions in solution, which can produce highly dispersed nanoparticles with a narrow size distribution. researchgate.net The duration of the plasma treatment significantly impacts the particle size and stability. researchgate.net Green synthesis methods, utilizing plant extracts as reducing agents, have also been developed for the eco-friendly production of platinum nanoparticles from platinum salts, including ammine complexes. nih.gov

Chemical Reduction Methods for Colloidal Platinum Nanoparticles

The synthesis of colloidal platinum nanoparticles from platinum salt precursors is frequently accomplished through chemical reduction. weebly.com In this process, a platinum precursor, such as tetraammineplatinum(II) hydroxide hydrate, is reduced in a solution by a chemical agent, leading to the formation of zero-valent platinum (Pt(0)) atoms that nucleate and grow into nanoparticles. researchgate.netnih.gov The size, shape, and stability of these nanoparticles are heavily influenced by the choice of reducing agent, the presence of capping or stabilizing agents, and reaction conditions like pH and temperature. nih.govresearchgate.net

A variety of reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a strong and common reducing agent used to convert Pt(II) or Pt(IV) ions into metallic platinum. weebly.comelsevierpure.com The polyol method utilizes a polyol, such as ethylene (B1197577) glycol, which also serves as the solvent, to reduce the platinum precursor, often at elevated temperatures. researchgate.net Other methods include reduction via hydrogen plasma, sonochemical reduction where ultrasound energy drives the chemical reactions, and bioreduction using extracts from organisms like plants or bacteria. nih.govrsc.orgresearchgate.net

To prevent aggregation and control the growth of the nanoparticles, stabilizing agents are typically added to the reaction. weebly.com These agents, which can range from polymers like polyethyleneimine (PEI) and polyvinylpyrrolidone (B124986) (PVP) to simpler ions, adsorb to the nanoparticle surface. elsevierpure.comresearchgate.net For instance, alkylammonium ions can act as electrostatic caps (B75204) that regulate particle shape while preserving catalytically active sites. berkeley.edu In some cases, the reducing agent itself can also function as a weak stabilizer, as is the case with sodium borohydride in surfactant-free synthesis methods. mdpi.com

Interactive Data Table: Methods for Chemical Reduction of Platinum Precursors Click on the headers to sort the data.

| Precursor Example | Reducing Agent | Stabilizer/Capping Agent | Typical Result | Reference(s) |

| H₂PtCl₆ | Sodium Borohydride (NaBH₄) | Polyethyleneimine (PEI) | Sub-10 nm nanoparticles; morphology (cubic, tetrahedral) dependent on pH. | elsevierpure.com |

| H₂PtCl₆ | Ethylene Glycol (Polyol) | Polyvinylpyrrolidone (PVP) | Shape-controlled nanoparticles (e.g., cubes) with sizes from 5-40 nm. | researchgate.net |

| H₂PtCl₆ | Sodium Borohydride (NaBH₄) | Sodium Citrate | Ultrasmall (<4 nm) pyramidal nanoparticles. | acs.org |

| Tetraammineplatinum(II) hydroxide | Sodium Borohydride (NaBH₄) | Alkylammonium ions | Shape-controlled nanocrystals (cubes, cuboctahedra). | berkeley.edu |

| H₂PtCl₆ | Hydrogen Plasma | None (in-situ) | ~2 nm nanoparticles. | rsc.org |

| Tetraammineplatinum(II) nitrate | Thermal Reduction | 2D Material (e.g., Graphene) | Pt-decorated 2D aerogels. | researchgate.net |

Laser-Induced Deposition for Metal Nanostructures

Laser-Induced Deposition, particularly Pulsed Laser Deposition (PLD), is a physical vapor deposition technique used to create nanoparticle films and nanostructures. mdpi.com This method avoids the use of chemical reducing agents by employing high-energy laser pulses to ablate a solid target of the desired material, in this case, platinum. The ablation process ejects a plume of high-kinetic-energy atoms and ions from the target. mdpi.com

When PLD is performed in an ambient gas atmosphere instead of a vacuum, the energetic plume collides with the gas molecules. This interaction cools the ablated material, causing it to condense and form nanoparticles in the gas phase before they land on a substrate. mdpi.com The size of the resulting nanoparticles and the porosity of the deposited film can be controlled by adjusting the pressure of the ambient gas. mdpi.com This technique is advantageous for creating catalyst layers directly onto substrates like gas diffusion layers for fuel cells, as it can produce thin, nanoporous structures with high electrochemical surface area. mdpi.com

Morphological Control of Platinum Nanocrystals (e.g., cubes, cuboctahedra)

The catalytic properties of platinum nanoparticles are highly dependent on their surface structure, which is determined by their shape. berkeley.edu Therefore, controlling the morphology of nanocrystals to expose specific crystallographic facets is a key goal in catalyst design. Using precursors like this compound, the shape of platinum nanocrystals can be systematically controlled by manipulating the reaction kinetics and employing specific capping agents. researchgate.netberkeley.edu

A key strategy involves adjusting the reduction rate of the platinum precursor. This can be achieved by modifying the pH of the solution. berkeley.edu For example, in a synthesis using sodium borohydride as the reductant, the addition of sodium hydroxide (NaOH) was found to promote the evolution of nanoparticles from cuboctahedral shapes to predominantly cubic shapes. berkeley.edu The hydrogen gas produced from the reaction of NaBH₄ with water is believed to play a crucial role in the final morphology, as slow nucleation followed by fast autocatalytic surface growth favors the formation of faceted nanoparticles. berkeley.edu

Capping agents are also critical for morphological control. These molecules or ions selectively adsorb to certain crystal faces, slowing their growth and allowing other faces to define the final shape of the nanocrystal. Alkylammonium ions are effective capping agents that can electrostatically stabilize the growing nanoparticles, guiding their shape without strongly blocking the catalytically active sites, which can be an issue with polymer capping agents like PVP. berkeley.edu Specific peptides have also been explored for their ability to bind to platinum surfaces and direct the growth of nanocrystals into desired morphologies. nih.gov

Interactive Data Table: Influence of Synthesis Parameters on Pt Nanocrystal Morphology Click on the headers to sort the data.

| Precursor | Reducing System | Key Control Parameter | Resulting Morphology | Reference(s) |

| Tetraammineplatinum(II) hydroxide | NaBH₄ / H₂ | pH adjustment (addition of NaOH) | Cuboctahedra -> Cubes | berkeley.edu |

| H₂PtCl₆ | Ethylene Glycol | Addition of Silver Nitrate (AgNO₃) | Cubes and multiple-cube shapes | researchgate.net |

| Pt(II)/Pt(IV) ions | NaBH₄ | Polyethyleneimine (PEI) concentration and pH | Spherical, Cubic, or Tetrahedral | elsevierpure.com |

| H₂PtCl₆ | Sodium Borohydride / Sodium Citrate | Absence of impurities in Pt precursor | Pyramidal | acs.org |

Fabrication of Platinum-Based Bimetallic and Trimetallic Nanoparticles

The catalytic performance and stability of platinum can often be enhanced by alloying it with other metals. This compound can serve as the platinum source for the synthesis of bimetallic and trimetallic nanoparticles, which possess unique properties compared to their monometallic counterparts. mdpi.com

The synthesis of these complex nanostructures often involves the co-reduction of multiple metal precursors or sequential deposition. For example, trimetallic Au@AgPt nanostructures have been fabricated using gold nanorods (AuNRs) as a template. acs.org In this process, the AuNRs are first coated with a thin layer of silver (Ag), followed by the deposition of platinum. By carefully controlling the concentrations of the Ag and Pt precursors, the final morphology of the outer shell can be tuned to form structures ranging from AgPt hollow alloy shells to AuAgPt alloy dendrites. acs.org